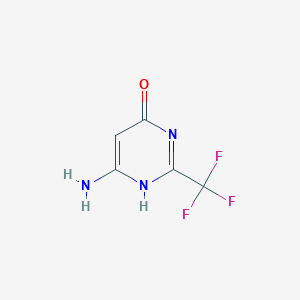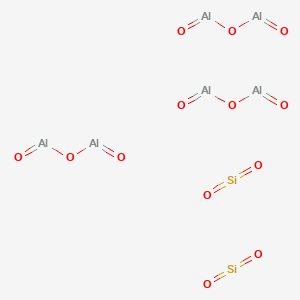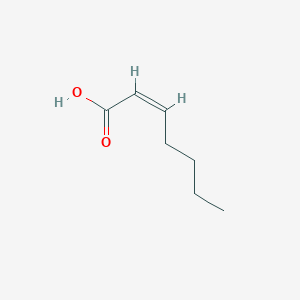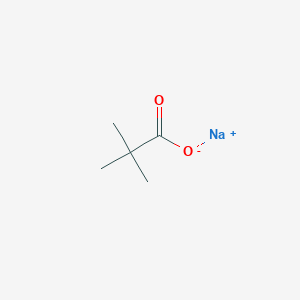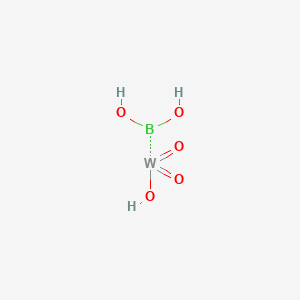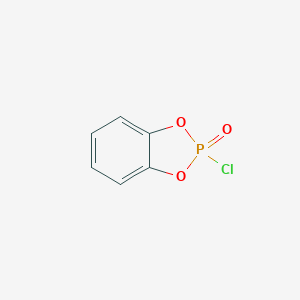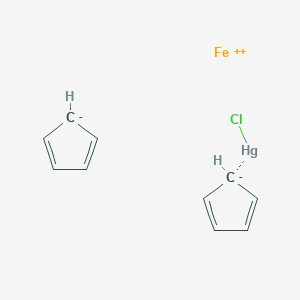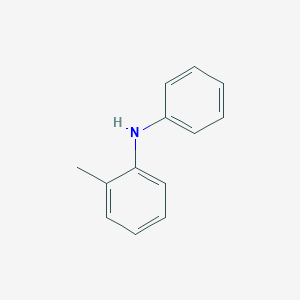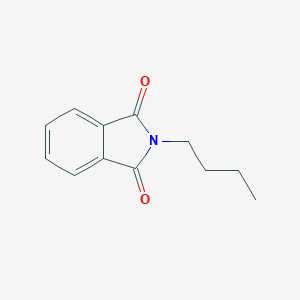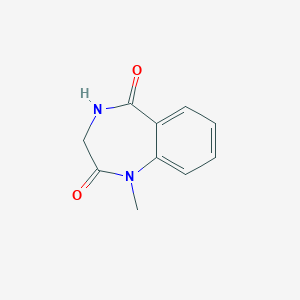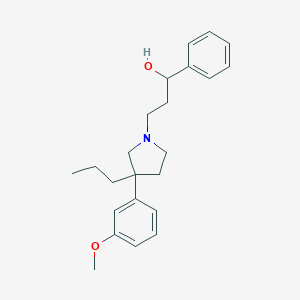
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol, also known as MPPP, is a synthetic compound that belongs to the class of drugs known as opioids. It was first synthesized in the 1970s and was initially used as an analgesic. However, due to its highly addictive nature and potential for abuse, it is not approved for medical use and is classified as a Schedule I controlled substance in the United States.
Mécanisme D'action
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol works by binding to opioid receptors in the brain and spinal cord, which are responsible for the perception of pain and the regulation of mood. By binding to these receptors, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol produces a range of effects, including pain relief, sedation, and euphoria.
Effets Biochimiques Et Physiologiques
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has a range of biochemical and physiological effects, including increased levels of dopamine in the brain, which is responsible for the feelings of pleasure and reward associated with drug use. Additionally, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol can cause respiratory depression, which can be life-threatening in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has several advantages for use in laboratory experiments, including its high potency and selectivity for opioid receptors. However, due to its potential for abuse and toxicity, it must be handled with extreme care and is not suitable for use in all experiments.
Orientations Futures
There are several future directions for research on 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol, including its potential use as a novel analgesic and its ability to treat addiction to other opioids. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol and to develop safer and more effective treatments for chronic pain and addiction.
Méthodes De Synthèse
The synthesis of 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol involves several steps, starting with the reaction of propiophenone with pyrrolidine to form alpha-phenyl-3-propylpyrrolidine. This intermediate is then reacted with benzaldehyde to form 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol. The synthesis of 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Despite its classification as a controlled substance, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has been the subject of scientific research due to its potential therapeutic benefits. Studies have shown that 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has analgesic properties and may be effective in treating chronic pain. Additionally, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has been studied for its potential use in treating addiction to other opioids.
Propriétés
Numéro CAS |
1507-60-4 |
|---|---|
Nom du produit |
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol |
Formule moléculaire |
C23H31NO2 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
3-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C23H31NO2/c1-3-13-23(20-10-7-11-21(17-20)26-2)14-16-24(18-23)15-12-22(25)19-8-5-4-6-9-19/h4-11,17,22,25H,3,12-16,18H2,1-2H3 |
Clé InChI |
GKPJZFYYTCUQBV-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC(C2=CC=CC=C2)O)C3=CC(=CC=C3)OC |
SMILES canonique |
CCCC1(CCN(C1)CCC(C2=CC=CC=C2)O)C3=CC(=CC=C3)OC |
Synonymes |
3-(m-Methoxyphenyl)-α-phenyl-3-propyl-1-pyrrolidine(1-propanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



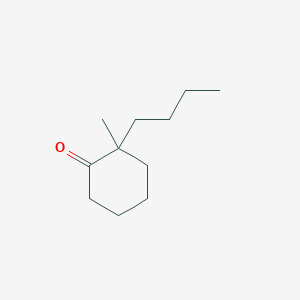
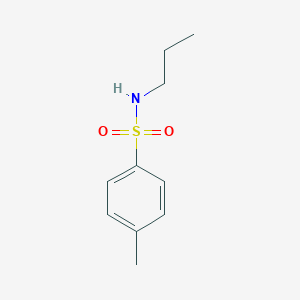
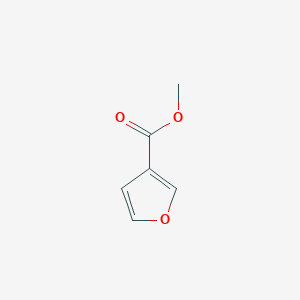
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
